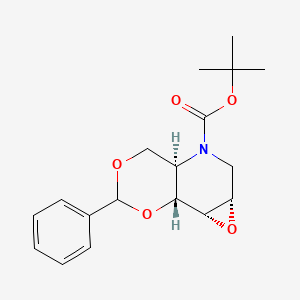
2,3-Anhydro-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,5-deoxy-1,5-imino-D-glucitol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Anhydro-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,5-deoxy-1,5-imino-D-glucitol is a synthetic organic compound that belongs to the class of iminosugars These compounds are known for their ability to inhibit glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Anhydro-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,5-deoxy-1,5-imino-D-glucitol typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-glucitol are protected using benzylidene groups to prevent unwanted reactions.
Formation of Anhydro Bridge: The 2,3-anhydro bridge is formed through an intramolecular cyclization reaction.
Introduction of Imino Group: The imino group is introduced by converting one of the hydroxyl groups into an amino group, followed by protection with a tert-butoxycarbonyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, high-throughput purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the imino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the imino group back to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the anhydro bridge.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while substitution could introduce new functional groups at the anhydro bridge.
科学研究应用
2,3-Anhydro-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,5-deoxy-1,5-imino-D-glucitol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its ability to inhibit glycosidases, which are involved in various biological processes.
Medicine: Potential therapeutic agent for diseases related to carbohydrate metabolism, such as diabetes and lysosomal storage disorders.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The compound exerts its effects primarily through the inhibition of glycosidases. It binds to the active site of these enzymes, preventing them from hydrolyzing glycosidic bonds. This inhibition can affect various biological pathways, including those involved in carbohydrate metabolism and cell signaling.
相似化合物的比较
Similar Compounds
1-Deoxynojirimycin: Another iminosugar known for glycosidase inhibition.
Miglitol: A pharmaceutical drug used to treat type 2 diabetes by inhibiting alpha-glucosidase.
Castanospermine: A natural product with glycosidase inhibitory activity.
Uniqueness
2,3-Anhydro-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,5-deoxy-1,5-imino-D-glucitol is unique due to its specific structural features, such as the anhydro bridge and the benzylidene protection. These features can influence its reactivity and specificity towards different glycosidases, making it a valuable tool in both research and potential therapeutic applications.
属性
分子式 |
C18H23NO5 |
|---|---|
分子量 |
333.4 g/mol |
IUPAC 名称 |
tert-butyl (1R,2S,4S,7R)-10-phenyl-3,9,11-trioxa-6-azatricyclo[5.4.0.02,4]undecane-6-carboxylate |
InChI |
InChI=1S/C18H23NO5/c1-18(2,3)24-17(20)19-9-13-15(22-13)14-12(19)10-21-16(23-14)11-7-5-4-6-8-11/h4-8,12-16H,9-10H2,1-3H3/t12-,13+,14-,15+,16?/m1/s1 |
InChI 键 |
QQJPAXYKZQBUAX-AFLMIKJESA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@H](O2)[C@H]3[C@H]1COC(O3)C4=CC=CC=C4 |
规范 SMILES |
CC(C)(C)OC(=O)N1CC2C(O2)C3C1COC(O3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


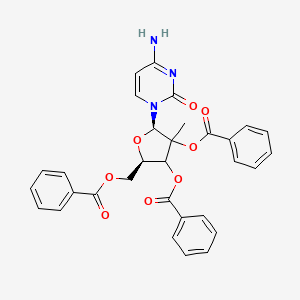
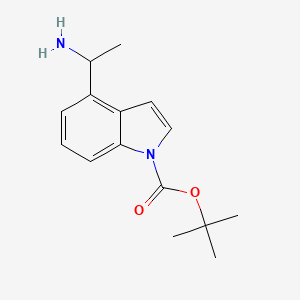
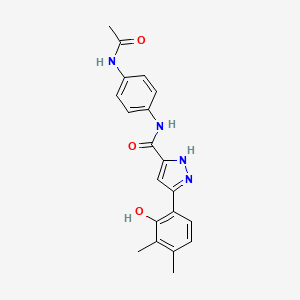
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-fluorophenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14094221.png)
![7-Chloro-2-(4-fluorobenzyl)-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094227.png)

![Methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate](/img/structure/B14094241.png)
![1,3,9-trimethyl-7-(3-phenylpropyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14094242.png)
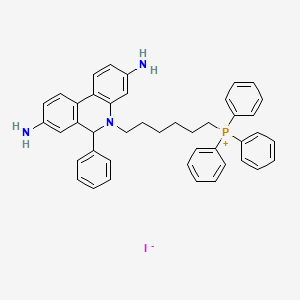
![1-benzyl-2-hydroxy-5-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14094256.png)
![2-Butyl-1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094259.png)
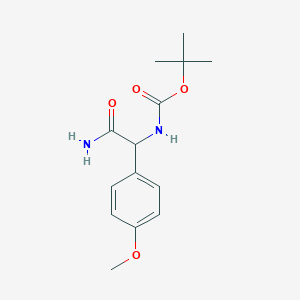
![tris[(Z)-2-deuterio-4,4,5,5,6,6,6-heptafluoro-3-oxo-1-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]hex-1-enoxy]europium](/img/structure/B14094273.png)
![2-(3-Ethoxypropyl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094285.png)
